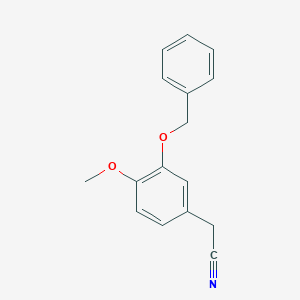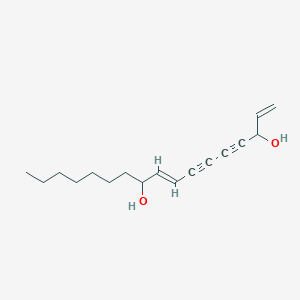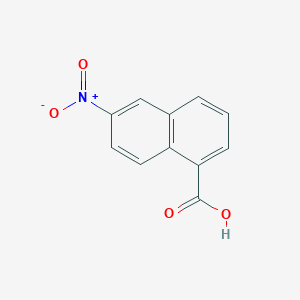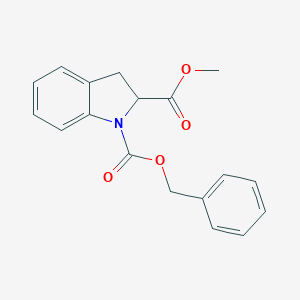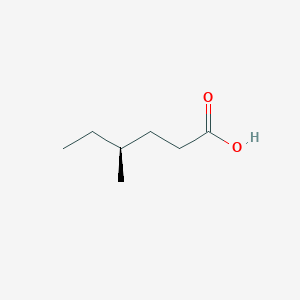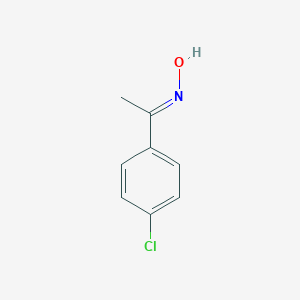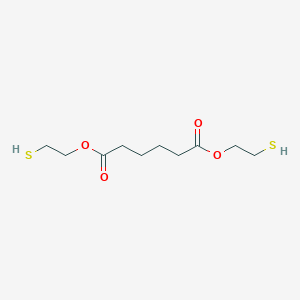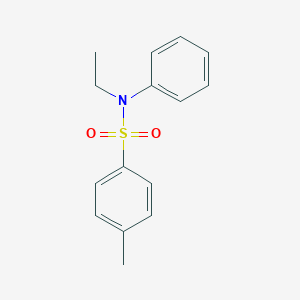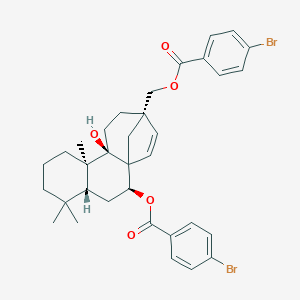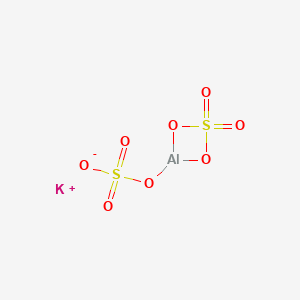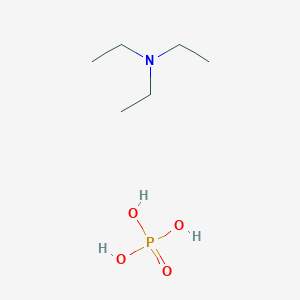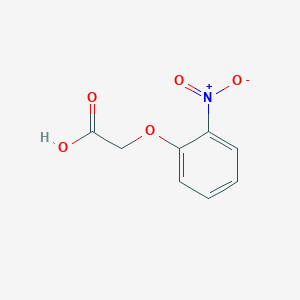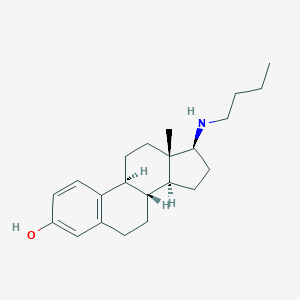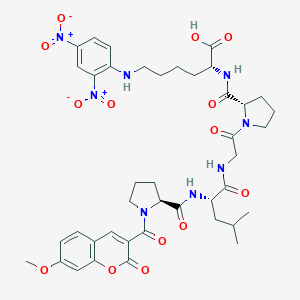![molecular formula C13H12N2O5S3 B157488 2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide CAS No. 10212-03-0](/img/structure/B157488.png)
2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the thienothiazine family of compounds, which have been shown to have a variety of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide is not fully understood. However, it is thought to work by modulating the activity of certain proteins in the brain, such as GABA receptors and NMDA receptors.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide has a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. It also has antioxidant properties, which may help to protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. It also has a well-defined chemical structure, which makes it easier to study its effects on biological systems. One limitation is that it has not yet been extensively studied in vivo, which means that its effects in living organisms are not fully understood.
Orientations Futures
There are a number of potential future directions for research on 2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide. One area of interest is in the development of new drugs for the treatment of neurological disorders. Another potential direction is in the study of the compound's effects on other biological systems, such as the immune system or the cardiovascular system. Additionally, further research may be needed to fully understand the compound's mechanism of action and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide involves the reaction of 3-methoxyaniline with sulfur and chlorine to form 3-methoxy-2-chloroaniline. This intermediate is then reacted with 2-thiophenecarboxaldehyde to form the thienothiazine ring system. The final step involves the oxidation of the sulfur atom to form the sulfinamide group.
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide has been studied for its potential applications in a variety of scientific research areas. One area of interest is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Thienothiazine compounds have been shown to have neuroprotective effects and may be able to prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Propriétés
Numéro CAS |
10212-03-0 |
|---|---|
Nom du produit |
2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide |
Formule moléculaire |
C13H12N2O5S3 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide |
InChI |
InChI=1S/C13H12N2O5S3/c1-20-11-4-2-3-10(8-11)15-6-5-9-7-12(22(14,16)17)21-13(9)23(15,18)19/h2-8H,1H3,(H2,14,16,17) |
Clé InChI |
FBBLOSCXOZYUSS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C=CC3=C(S2(=O)=O)SC(=C3)S(=O)(=O)N |
SMILES canonique |
COC1=CC=CC(=C1)N2C=CC3=C(S2(=O)=O)SC(=C3)S(=O)(=O)N |
Synonymes |
3-Bromophenyl)diphenylphosphine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



